

A Researcher's Guide to Sourcing and Utilizing 4-Isopropoxypiperidine in Drug Discovery

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Compound of Interest

Compound Name: 4-Isopropoxypiperidine

Cat. No.: B1603501

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Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of **4-Isopropoxypiperidine**, a key building block in modern pharmaceutical research. The guide details reputable commercial suppliers, outlines critical quality control parameters, and presents validated analytical methodologies for purity and identity verification. Furthermore, it delves into the practical application of **4-Isopropoxypiperidine**, using its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors as an illustrative case study. This document is intended to serve as a practical resource to streamline the procurement and effective utilization of this versatile chemical intermediate in a research and development setting.

Introduction: The Strategic Importance of 4-Isopropoxypiperidine in Medicinal Chemistry

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.^{[1][2][3]} Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting a wide array of biological receptors. The introduction of an isopropoxy group at the 4-position of the piperidine ring imparts unique physicochemical properties to the molecule. The isopropoxy moiety can enhance solubility, modulate lipophilicity, and provide a steric handle to influence binding affinity and selectivity for a given biological target.^{[1][3]}

4-Isopropoxypiperidine has emerged as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of therapeutics for neurological disorders and metabolic diseases.[1][2][3] Its utility as a synthetic building block underscores the importance of sourcing high-quality material and employing rigorous analytical techniques to ensure the integrity of research outcomes. This guide provides an in-depth examination of these critical aspects.

Commercial Sourcing of Research-Grade 4-Isopropoxypiperidine

The selection of a reliable commercial supplier is a critical first step in any research endeavor. For a specialized chemical like **4-Isopropoxypiperidine**, factors such as purity, batch-to-batch consistency, available quantities, and the provision of comprehensive documentation are paramount. The following table provides a comparative overview of several reputable suppliers catering to the research and development community.

Supplier	Purity Specification	Available Quantities	Pricing (USD, where available)	Documentation
Chem-Impex	≥96% (NMR)	100mg, 250mg, 1g	\$113.87 (100mg), \$220.13 (250mg), \$444.27 (1g)	SDS, Product Specification, CoA (available upon request)
HANGZHOU LEAP CHEM CO., LTD.	Not specified	Research and bulk quantities	Available on request	ISO certified
Spectrum Chemical	Varies by product	Various research and bulk sizes	Available on request	SDS, Certificate of Analysis
Hyma Synthesis Pvt. Ltd.	Custom to client specs	Research and bulk quantities	Available on request	ISO certified, provides GC, HPLC, NMR, GC-MS data

Expert Insight: When selecting a supplier, it is crucial to look beyond the initial cost. A supplier's commitment to quality, as evidenced by their certifications (e.g., ISO) and the ready availability of detailed analytical documentation, can save significant time and resources in the long run by preventing issues arising from impure or misidentified starting materials. Always request a lot-specific Certificate of Analysis before purchase.

Quality Control and Analytical Verification: A Self-Validating System

Ensuring the identity and purity of **4-Isopropoxypiperidine** is a non-negotiable aspect of its use in research. A multi-pronged analytical approach is recommended to establish a high degree of confidence in the material's quality.

The Certificate of Analysis (CoA): Your First Line of Defense

A comprehensive Certificate of Analysis is the cornerstone of quality assurance. Researchers should meticulously review the CoA for the following key parameters:

- **Identity Confirmation:** Typically verified by ^1H NMR and/or Mass Spectrometry. The spectral data should be consistent with the known structure of **4-Isopropoxypiperidine**.
- **Purity Assessment:** Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of $\geq 95\%$ is generally acceptable for most research applications, though this can be project-dependent.
- **Appearance:** Should be a colorless to light yellow liquid.
- **Water Content:** Often measured by Karl Fischer titration.
- **Residual Solvents:** If applicable, should be within acceptable limits.

Below is a representative example of what to expect in a Certificate of Analysis for **4-Isopropoxypiperidine**:

Certificate of Analysis

Product Name:	4-Isopropoxypiperidine	Lot Number:	XXXXXX
CAS Number:	43139-18-0	Molecular Formula:	C ₈ H ₁₇ NO
Molecular Weight:	143.23	Analysis Date:	YYYY-MM-DD

Test	Specification	Result
Appearance	Colorless to light yellow liquid	Conforms
Identity by ¹ H NMR	Conforms to structure	Conforms
Purity by HPLC (AUC)	≥ 96.0%	98.2%
Water Content (Karl Fischer)	≤ 0.5%	0.15%

Conclusion: The material conforms to the established specifications.

In-House Verification: Experimental Protocols

While a supplier's CoA is essential, in-house verification provides an added layer of security and is considered best practice in a research setting.

NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Experimental Protocol: ¹H NMR of **4-Isopropoxypiperidine**

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Isopropoxypiperidine** in 0.6 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis: Process the spectrum and compare the chemical shifts and coupling patterns to the expected values for **4-Isopropoxypiperidine**. Key expected signals include those for

the piperidine ring protons, the isopropoxy methine proton, and the isopropoxy methyl protons.

HPLC is the workhorse technique for determining the purity of organic compounds.

Experimental Protocol: HPLC Purity Analysis of **4-Isopropoxypiperidine**

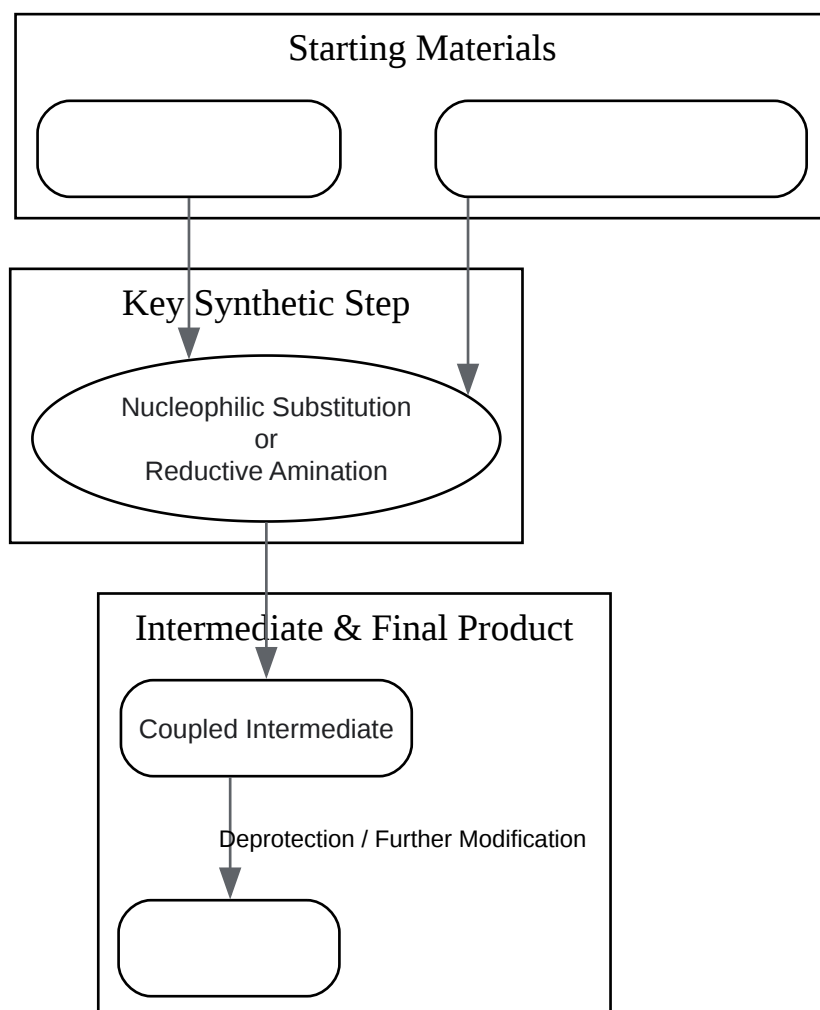
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
- Gradient Program:
 - 0-2 min: 5% Acetonitrile
 - 2-12 min: 5% to 95% Acetonitrile
 - 12-15 min: 95% Acetonitrile
 - 15-16 min: 95% to 5% Acetonitrile
 - 16-20 min: 5% Acetonitrile
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve approximately 1 mg of **4-Isopropoxypiperidine** in 1 mL of the initial mobile phase composition.
- Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Application in Drug Discovery: A Case Study in DPP-4 Inhibitor Synthesis

The therapeutic potential of inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme for the treatment of type 2 diabetes has led to the development of several successful drugs, known as "gliptins".^{[4][5][6]} Many of these inhibitors feature a substituted piperidine ring that plays a crucial role in their binding to the DPP-4 active site. The 4-alkoxypiperidine moiety, in particular, has been explored to optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

The synthesis of DPP-4 inhibitors often involves the coupling of a suitably protected 4-alkoxypiperidine derivative with a heterocyclic core. The isopropoxy group in **4-Isopropoxypiperidine** can offer advantages in terms of metabolic stability and potency compared to other alkoxy substituents.

Below is a generalized workflow illustrating the role of **4-Isopropoxypiperidine** in the synthesis of a hypothetical DPP-4 inhibitor.



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Caption: Synthetic workflow for a DPP-4 inhibitor utilizing **4-Isopropoxypiperidine**.

The choice of **4-Isopropoxypiperidine** in this synthetic route is driven by the desire to introduce a specific lipophilic and steric profile at a key position of the final molecule, which can lead to enhanced binding affinity and an improved pharmacokinetic profile.

Conclusion

4-Isopropoxypiperidine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its successful application hinges on the ability to source high-quality material and rigorously verify its identity and purity. This guide has provided a framework for navigating the commercial landscape of suppliers, implementing robust quality control measures, and understanding the practical application of this important chemical intermediate. By adhering to the principles of due diligence in sourcing and in-house analytical validation, researchers can confidently incorporate **4-Isopropoxypiperidine** into their synthetic campaigns, thereby accelerating the discovery of novel therapeutics.

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